molecular formula C15H10N2O3 B5623080 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide

2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B5623080
M. Wt: 266.25 g/mol
InChI Key: YOMFFHZKRPJQDK-UHFFFAOYSA-N
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Description

2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a chromene core, which is a benzopyran derivative, and a pyridine moiety, making it a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide typically involves the condensation of chromene derivatives with pyridine carboxamides. One common method involves the use of ethyl 6-cyanonicotinate and 3-(ethoxycarbonyl)pyridine N-oxide in the presence of trimethylsilyl cyanide and triethylamine, followed by heating at reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (for halogenation) or alkylating agents (for alkylation) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-oxo-N-(pyridin-3-yl)-2H-chromene-3-carboxamide apart is its chromene core, which imparts unique electronic and steric properties. This makes it a versatile scaffold for drug development, allowing for the design of molecules with specific biological activities.

Properties

IUPAC Name

2-oxo-N-pyridin-3-ylchromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14(17-11-5-3-7-16-9-11)12-8-10-4-1-2-6-13(10)20-15(12)19/h1-9H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMFFHZKRPJQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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